Cas no 2137728-52-8 (sodium 1H-indole-3-sulfinate)

Sodium 1H-indole-3-sulfinate is a sulfinate derivative of indole, commonly utilized as a versatile intermediate in organic synthesis and pharmaceutical research. Its key advantages include its role as a precursor for sulfonylation reactions, enabling the introduction of sulfonyl groups into target molecules with high efficiency. The compound exhibits good solubility in polar solvents, facilitating its use in aqueous or mixed-phase reactions. Its stable crystalline form ensures ease of handling and storage. Additionally, the indole core provides a functional handle for further derivatization, making it valuable for constructing complex heterocyclic frameworks. This reagent is particularly useful in medicinal chemistry for developing bioactive compounds.
sodium 1H-indole-3-sulfinate structure
sodium 1H-indole-3-sulfinate structure
Product name:sodium 1H-indole-3-sulfinate
CAS No:2137728-52-8
MF:C8H6NNaO2S
Molecular Weight:203.193511486053
CID:6484208
PubChem ID:165450454

sodium 1H-indole-3-sulfinate 化学的及び物理的性質

名前と識別子

    • 2137728-52-8
    • sodium 1H-indole-3-sulfinate
    • EN300-724611
    • インチ: 1S/C8H7NO2S.Na/c10-12(11)8-5-9-7-4-2-1-3-6(7)8;/h1-5,9H,(H,10,11);/q;+1/p-1
    • InChIKey: IMZSYCFVDIBVFN-UHFFFAOYSA-M
    • SMILES: S(C1=CNC2C=CC=CC=21)(=O)[O-].[Na+]

計算された属性

  • 精确分子量: 203.00169389g/mol
  • 同位素质量: 203.00169389g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 203
  • 共价键单元数量: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 75.1Ų

sodium 1H-indole-3-sulfinate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-724611-1.0g
sodium 1H-indole-3-sulfinate
2137728-52-8
1g
$0.0 2023-06-07

sodium 1H-indole-3-sulfinate 関連文献

sodium 1H-indole-3-sulfinateに関する追加情報

Sodium 1H-Indole-3-Sulfinate: A Comprehensive Overview

Sodium 1H-indole-3-sulfinate, with the CAS number 2137728-52-8, is a compound of significant interest in various fields of chemistry and materials science. This compound is a derivative of indole, a heterocyclic aromatic organic compound, and its sulfonate ester form makes it particularly useful in a wide range of applications. The sodium salt of 1H-indole-3-sulfinate has been extensively studied for its unique chemical properties and potential uses in drug development, material synthesis, and other advanced technologies.

The structure of sodium 1H-indole-3-sulfinate consists of an indole ring system with a sulfonate group attached at the 3-position. The indole ring is a bicyclic structure comprising a six-membered benzene ring fused to a five-membered pyrrole ring, which contributes to its aromaticity and stability. The sulfonate group (-SO₃⁻) introduces additional functionality, making the compound versatile for various chemical reactions and applications. Recent studies have highlighted the importance of this compound in the development of novel materials with tailored electronic properties.

One of the key areas where sodium 1H-indole-3-sulfinate has shown promise is in the field of organic electronics. Researchers have explored its use as a building block for constructing advanced materials such as organic semiconductors and conductive polymers. The sulfonate group plays a critical role in modulating the electronic properties of the compound, making it suitable for applications in flexible electronics and optoelectronic devices.

In addition to its role in materials science, sodium 1H-indole-3-sulfinate has also been investigated for its potential in medicinal chemistry. The indole scaffold is a common structural motif in many bioactive compounds, including pharmaceutical agents. By modifying the sulfonate group, chemists can tailor the compound's pharmacokinetic properties, such as solubility and bioavailability, which are crucial for drug development.

Recent advancements in synthetic methodologies have enabled more efficient routes to prepare sodium 1H-indole-3-sulfinate. For instance, researchers have developed catalytic processes that allow for the selective sulfonation of indoles under mild conditions. These methods not only enhance the scalability of production but also reduce environmental impact, aligning with current trends toward sustainable chemistry.

The versatility of sodium 1H-indole-3-sulfinate extends to its use in supramolecular chemistry and self-assembling systems. The sulfonate group can act as a directing unit for forming hydrogen bonds or ion-dipole interactions, enabling the creation of complex architectures with potential applications in nanotechnology.

In conclusion, sodium 1H-indole-3-sulfinate (CAS No: 2137728-52-8) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique chemical structure and functional groups make it an invaluable tool for researchers aiming to develop innovative materials and therapeutic agents. As ongoing research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing modern science and technology.

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